3-benzamido-N-(2,4-dichlorophenyl)benzamide

Description

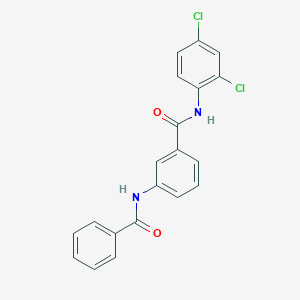

3-Benzamido-N-(2,4-dichlorophenyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with a benzamido group at the 3-position and a 2,4-dichlorophenyl group attached to the amide nitrogen. This compound’s structural uniqueness lies in its dual aromatic systems (benzamido and dichlorophenyl), which confer distinct electronic and steric properties. Such features are critical for interactions with biological targets, making it a candidate for pharmacological studies, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name |

3-benzamido-N-(2,4-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O2/c21-15-9-10-18(17(22)12-15)24-20(26)14-7-4-8-16(11-14)23-19(25)13-5-2-1-3-6-13/h1-12H,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQXBBOEHMDQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361675 | |

| Record name | ST50624742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600125-70-0 | |

| Record name | ST50624742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(2,4-dichlorophenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, is common to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(2,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

3-benzamido-N-(2,4-dichlorophenyl)benzamide serves as a lead compound in drug discovery due to its biological activities. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

- Case Study : In a study investigating the cytotoxic effects of benzamide derivatives against cancer cell lines, compounds similar to this compound demonstrated potent activity against breast cancer cells (MDA-MB-231), indicating potential for further development as anticancer agents .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme inhibition and protein binding interactions. Its ability to engage in hydrogen bonding and π-π stacking interactions enhances its application in proteomics research.

- Data Table : Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant Activity | Effective free radical scavenging | |

| Enzyme Inhibition | Inhibits specific enzymes | |

| Cytotoxicity | High potency against cancer cells |

Material Science

In addition to its biological applications, this compound is explored for use in developing new materials. Its chemical properties make it suitable for synthesizing agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(2,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly modular, with substituents influencing reactivity and bioactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance stability and influence binding to hydrophobic pockets .

- Heterocycles (e.g., tetrazole, thiazole): Improve solubility and mimic bioisosteres (e.g., tetrazole as a carboxylate replacement) .

- Substituent Position : 3-position modifications (e.g., benzamido vs. tetrazole) significantly alter electronic profiles and target interactions .

Physicochemical Properties

Solubility and Stability

- 3-Benzamido-N-(2,4-dichlorophenyl)benzamide : Low aqueous solubility due to hydrophobic dichlorophenyl and benzamido groups; stable under acidic conditions .

- Tetrazole Analogs : Improved solubility in polar solvents due to tetrazole’s hydrogen-bonding capacity .

- Thiazole Derivatives : Moderate solubility in organic solvents; stability enhanced by aromatic thiazole ring .

Molecular Weight and LogP

| Compound | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|

| This compound* | ~383.2 | 4.5 |

| N-(2,4-Dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide | 332.1 | 3.8 |

| 3-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | 408.7 | 5.1 |

*Estimated based on molecular formula (C₂₀H₁₃Cl₂N₂O₂).

Antimicrobial Activity

*Data extrapolated from structural analogs in .

Pharmacological Potential

- Tetrazole Analogs : Demonstrated efficacy in targeting enzymes (e.g., cyclooxygenase) due to bioisosteric mimicry .

- Thiazole Derivatives: Notable anticancer activity via kinase inhibition .

- Amino-Substituted Analogs (e.g., 4-amino-N-(2,4-dichlorophenyl)benzamide): Anticonvulsant properties via GABA modulation .

Biological Activity

3-benzamido-N-(2,4-dichlorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of benzamide derivatives. The structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 307.17 g/mol

The synthesis typically involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines under controlled conditions to yield the desired benzamide derivative. The method often employs techniques such as refluxing in organic solvents or microwave-assisted synthesis to enhance yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives with halogen substitutions, particularly chlorine, enhance antimicrobial efficacy against various strains of bacteria and fungi. The compound's activity can be compared to standard antibiotics, demonstrating lower minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 12.5 | 25 |

| Standard Antibiotic (Ciprofloxacin) | 2 | 2 |

Cytotoxic Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against breast cancer cell lines such as MDA-MB-231, with results indicating that it induces apoptosis effectively.

- IC50 Values : The IC50 values for cytotoxicity against MDA-MB-231 cells were found to be in the low micromolar range (0.5 - 1 µM), suggesting potent activity compared to common chemotherapeutics like cisplatin.

Case Studies and Research Findings

- Antimycobacterial Activity : A study highlighted that certain benzamide derivatives, including those structurally similar to this compound, exhibited promising antimycobacterial properties against Mycobacterium tuberculosis. The presence of halogen substituents was noted to enhance this activity significantly .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzamide derivatives revealed that modifications on the aromatic rings influenced both antimicrobial and cytotoxic activities. Substitutions at specific positions were correlated with increased potency .

- Molecular Docking Studies : Computational studies have supported the biological findings by demonstrating favorable interactions between the compound and target proteins involved in bacterial resistance mechanisms . These insights are crucial for guiding further modifications in drug design.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-benzamido-N-(2,4-dichlorophenyl)benzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step amidation process. For example, coupling 2,4-dichloroaniline with benzoyl chloride derivatives under Schotten-Baumann conditions (e.g., NaOH/CH₂Cl₂) yields the benzamide core. Subsequent functionalization with a benzamido group requires Boc-protected intermediates, as described for analogous compounds . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for achieving yields >90%. Purification via recrystallization (ethanol/water) ensures high purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?

- Methodology :

- 1H NMR (300 MHz, d6-DMSO): Confirm substitution patterns via aromatic proton splitting (e.g., meta-dichloro groups show distinct doublets at δ 7.2–8.1 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, R factor <0.04) reveals planar benzamide moieties and intermolecular hydrogen bonding, as seen in structurally similar 4-chloro-N-(3-chlorophenyl)benzamide .

- ESI-MS : Molecular ion peaks ([M+H]+) at m/z 394.2 (calculated) confirm molecular weight .

Q. What are the primary biochemical targets of this compound, and how are they identified?

- Methodology : Similar benzamides target enzymes like sterol 14α-demethylase (CYP51) in fungal pathogens or Trypanosoma brucei. Target validation involves:

- Enzyme inhibition assays : Measure IC₅₀ values using recombinant CYP51 and substrate analogs (e.g., lanosterol) .

- Docking studies : Molecular modeling (AutoDock Vina) predicts binding to the enzyme’s heme-coordinated active site, with free energy values <−8 kcal/mol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodology :

- Substituent variation : Replace the 2,4-dichlorophenyl group with electron-withdrawing groups (e.g., CF₃) to improve CYP51 binding, as shown in VNI derivatives .

- Bioisosteric replacement : Substitute the benzamido group with oxadiazole rings to enhance metabolic stability, as seen in antifungal agents .

- Pharmacokinetic profiling : Assess logP (HPLC) and metabolic half-life (microsomal assays) to balance lipophilicity and bioavailability .

Q. How can contradictory data on enzymatic inhibition mechanisms be resolved?

- Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM for CYP51 inhibition) may arise from assay conditions (pH, cofactors).

- Validation steps :

- Standardized assays : Use consistent buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and NADPH regeneration systems .

- Crystallographic validation : Resolve ligand-enzyme complexes (e.g., PDB ID 3KHM) to confirm binding modes .

Q. What computational strategies predict the compound’s interaction with non-target proteins?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.